(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione
Overview
Description
(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound. It is structurally related to pregnane steroids and is often used as an intermediate in the synthesis of various pharmaceutical agents. This compound is known for its complex structure and significant biological activity.
Mechanism of Action
Target of Action
Beclomethasone dipropionate impurity I, also known as UNII-P5563U2BR6 or 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate, is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of the compound .
Mode of Action
The compound has weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration . The active metabolite 17-BMP binds to the glucocorticoid receptor, mediating the anti-inflammatory actions of the compound .
Biochemical Pathways
The compound works by attenuating the inflammatory responses associated with conditions such as asthma, allergic rhinitis, nasal polyps, and corticosteroid-responsive dermatoses . It suppresses the actions of inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .
Pharmacokinetics
Upon intravenous administration, beclomethasone dipropionate is rapidly converted to B-17-MP, which is eliminated more slowly . The compound has a clearance of 150 L/h, an apparent volume of distribution of 20L, and an elimination half-life of 30 minutes . The oral and intranasal bioavailabilities of the active metabolite B-17-MP are high and similar . The total inhaled bioavailability of B-17-MP (lung + oral) is also high (62%), and approximately 36% of this is due to pulmonary absorption .
Result of Action
The compound’s action results in the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the formulation of the compound can affect its stability and efficacy. In a topical cream formulation, degradation impurities were observed under accelerated stability conditions
Biochemical Analysis
Biochemical Properties
16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate is a prodrug that is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . It interacts with glucocorticoid receptors, exhibiting a binding affinity that is approximately 13 times that of other compounds .
Cellular Effects
16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate has significant effects on various types of cells and cellular processes. It attenuates the inflammatory responses associated with conditions such as asthma and allergic rhinitis, suppressing the actions of inflammatory cells like mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .
Molecular Mechanism
The molecular mechanism of action of 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate involves its conversion into 17-BMP upon administration. This metabolite acts on the glucocorticoid receptor to mediate its therapeutic action . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate change over time. It has been shown to have early dose-dependent anti-inflammatory effects with a rapid onset of bronchodilation in mild asthmatic patients .
Dosage Effects in Animal Models
The effects of 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate vary with different dosages in animal models. Studies have shown that adding a long-acting muscarinic antagonist while decreasing the ICS dose by switching to medium-dose extrafine BDP/FF/G was associated with improved airway indices, especially in the distal airways .
Metabolic Pathways
16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate is involved in metabolic pathways that include enzymes and cofactors. It is metabolized by cytochrome P450 3A enzymes .
Transport and Distribution
The transport and distribution of 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate within cells and tissues involve its conversion into 17-BMP upon administration. This metabolite remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Subcellular Localization
Given its role as a prodrug and its conversion into 17-BMP, it is likely that it is localized where the glucocorticoid receptors are found, which are primarily in the cytoplasm of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione involves several steps:
Starting Material: The synthesis begins with 16alpha,17alpha-epoxyprogesterone.
Condensation: This compound is condensed with ethylene glycol to form a ketal at the 3,20-positions.
Reduction: The ketal is then reduced to remove the 11-keto group and the 4,5-double bond.
Elimination: The 11-hydroxy group is eliminated to introduce a 9(11)-double bond.
Addition and Hydrolysis: The epoxide is reacted with methyl magnesium bromide, followed by hydrolysis to yield 17alpha-hydroxy-16beta-methylpregna-4,9(11)-diene-3,20-dione.
Dehydrogenation and Iodination: The compound undergoes dehydrogenation at the 1,2-position and iodination at the 21-position.
Final Step: The iodinated product is treated with potassium acetate to yield the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bonds and keto groups.
Substitution: Halogenation and other substitution reactions can be performed on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or iodine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated steroids.
Scientific Research Applications
(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids and pharmaceutical agents.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It serves as a precursor for the synthesis of corticosteroids and other therapeutic agents.
Industry: The compound is used in the production of steroid-based drugs and in research related to steroid chemistry
Comparison with Similar Compounds
Similar Compounds
Betamethasone: A corticosteroid with anti-inflammatory and immunosuppressive properties.
Dexamethasone: Another corticosteroid used to treat inflammatory and autoimmune conditions.
Prednisolone: A synthetic glucocorticoid with similar applications in medicine.
Uniqueness
(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities. Its 16beta-methyl group and the presence of multiple double bonds in the steroid nucleus differentiate it from other similar compounds .
Properties
IUPAC Name |
[2-oxo-2-[(8S,10S,13S,14S,16S,17R)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-6-24(31)33-16-23(30)28(34-25(32)7-2)17(3)14-22-20-9-8-18-15-19(29)10-12-26(18,4)21(20)11-13-27(22,28)5/h10-12,15,17,20,22H,6-9,13-14,16H2,1-5H3/t17-,20+,22-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGUDUPXAJGVDW-RILJZRPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52092-12-3 | |
Record name | 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16.BETA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIENE-17,21-DIYL DIPROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5563U2BR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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